molecular formula C20H17N3O3 B2412145 (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid CAS No. 956046-71-2

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid

Cat. No. B2412145
CAS RN: 956046-71-2
M. Wt: 347.374
InChI Key: GXQUTLUSQAVSEO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid, also known as DPPA, is a synthetic compound that belongs to the family of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential medicinal properties.

Scientific Research Applications

Chemical Reactions and Derivatives

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid and related compounds are involved in various chemical reactions. A study by Kolotova et al. (1998) explored the formation of 4-aryl-2-[2-(1-hydroxydiphenylmethyl)phenylamino]-4-oxobut-2-enoic acids and their esters through reactions with aroylpyruvic acids and their methyl esters. These compounds undergo intramolecular heterocyclization, leading to substituted 4,5-dihydrobenzo[e][1,4]oxazepin-3(1H)-ones (Kolotova, Koz’minykh, Dolbilkina, & Koz’minykh, 1998).

Biological Activity

The derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, closely related to the queried compound, have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This was demonstrated in research by Pulina et al. (2009), where various substituted acids, anilides, and esters were obtained through specific chemical reactions (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Neuroprotective Agents

In a study by Drysdale et al. (2000), 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives were identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds are considered significant in the context of neuroprotection, with specific derivatives preventing the increase in the synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).

Hemostatic Activity

Another study by Pulina et al. (2017) synthesized new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and related acids to investigate their effect on the blood coagulation system. These compounds showed high hemostatic activity and low acute toxicity, indicating their potential use in medical applications (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).

Synthesis of Luminescent Molecular Crystals

In recent research by Zhestkij et al. (2021), derivatives of 4-oxobut-2-enoic acid were used as building blocks for the synthesis of organic molecular crystals with stable photoluminescence. This highlights the application of these compounds in the field of materials science and photonics (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).

properties

IUPAC Name

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18(11-12-19(25)26)21-13-16-14-23(17-9-5-2-6-10-17)22-20(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,21,24)(H,25,26)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUTLUSQAVSEO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)/C=C/C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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